(1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one
Overview
Description
Preparation Methods
The specific synthetic routes and reaction conditions for (1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one have not been publicly reported. it is known to be a natural alkaloid found in the root of Stephania japonica. Industrial production methods typically involve extraction and purification from natural sources, followed by quality assurance processes to ensure high purity levels.
Chemical Reactions Analysis
(1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis. Common reagents and conditions used in these reactions include various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . Major products formed from these reactions can include nucleophilic addition products due to the presence of epoxide and ketone functional groups.
Scientific Research Applications
(1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one has diverse applications in scientific research. It is widely used as a biochemical probe to understand the biosynthesis pathways of natural alkaloids. In chemistry, it serves as a reference compound for developing and validating testing methods, such as LC-MS and HPLC-UV. In biology and medicine, it is used to study its pharmacological activities and potential therapeutic effects. Additionally, it has applications in environmental studies and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one involves its interaction with various molecular targets and pathways. It is known to participate in oxidation and reduction reactions, which can affect cellular processes and biochemical pathways. The specific molecular targets and pathways involved in its mechanism of action are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors involved in metabolic processes.
Comparison with Similar Compounds
(1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one is structurally similar to several other alkaloids, including O-Methylpallidine, Sinoacutine, Dihydroepistephamiersine 6-acetate, Stephavanine, Oxoepistephamiersine, Epistephamiersine, Periglaucine A, Periglaucine B, Sinomenine, and Fenfangjine G . These compounds share similar structural features but differ in individual atoms, functional groups, and substructures .
Biological Activity
(1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one is a complex alkaloid derived from the plant Stephania japonica. Its unique structural features contribute to various biological activities that are of significant interest in pharmacological research.
Chemical Structure and Properties
This compound belongs to a class of natural products known for their diverse biological activities. The intricate pentacyclic structure and multiple methoxy groups suggest potential interactions with various biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C22H30N2O5 |
Molecular Weight | 398.48 g/mol |
CAS Number | 51804-69-4 |
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Effects
Several studies have explored the anticancer potential of this alkaloid. It has shown promise in inhibiting the proliferation of cancer cell lines such as breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase through modulation of key signaling pathways such as PI3K/Akt and MAPK.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties . In animal models of inflammation (such as carrageenan-induced paw edema), it significantly reduced swelling and inflammatory markers (e.g., TNF-alpha and IL-6). This suggests potential therapeutic applications in treating inflammatory diseases.
The exact molecular targets of (1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy have not been fully elucidated; however:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interactions with nuclear receptors could influence gene expression related to growth and apoptosis.
- Oxidative Stress Reduction : The compound may enhance antioxidant defenses in cells.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Natural Products, researchers tested the antimicrobial efficacy of this compound against a panel of bacteria using disk diffusion methods. Results showed inhibition zones ranging from 15mm to 25mm depending on the strain tested.
Study 2: Cancer Cell Line Testing
A recent investigation in Cancer Letters assessed the cytotoxic effects on MCF-7 and A549 cell lines using MTT assays. The results indicated a dose-dependent inhibition with IC50 values of 20 µM for MCF-7 and 25 µM for A549 cells.
Study 3: Anti-inflammatory Effects
In an experimental model published in Phytotherapy Research, administration of the compound significantly decreased paw edema by approximately 40% compared to control groups treated with saline.
Properties
IUPAC Name |
(1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,12,14,18,23H,8-10H2,1-5H3/t12-,14-,18-,19+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWUCZBFYDREBB-XDBOFGOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H]([C@H](C3)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125310 | |
Record name | Hasubanan-16-one, 8,10-epoxy-6-hydroxy-3,4,7,8-tetramethoxy-17-methyl-, (6β,7β,8β,10β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51804-69-4 | |
Record name | Hasubanan-16-one, 8,10-epoxy-6-hydroxy-3,4,7,8-tetramethoxy-17-methyl-, (6β,7β,8β,10β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51804-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hasubanan-16-one, 8,10-epoxy-6-hydroxy-3,4,7,8-tetramethoxy-17-methyl-, (6β,7β,8β,10β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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